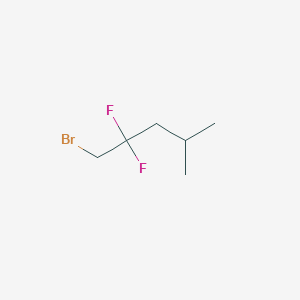![molecular formula C11H21N B13610006 4-(Bicyclo[2.2.1]heptan-2-yl)butan-2-amine](/img/structure/B13610006.png)
4-(Bicyclo[2.2.1]heptan-2-yl)butan-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Bicyclo[221]heptan-2-yl)butan-2-amine is a compound with a unique bicyclic structure It is characterized by a bicyclo[221]heptane ring system attached to a butan-2-amine moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Bicyclo[221]heptan-2-yl)butan-2-amine typically involves the formation of the bicyclo[22One common method involves the use of a [4 + 2] cycloaddition reaction to form the bicyclic ring system . This reaction is often catalyzed by organocatalysts under mild conditions, allowing for high enantioselectivity.
Industrial Production Methods
Industrial production of this compound may involve bulk custom synthesis, where the compound is produced in large quantities using optimized reaction conditions. Companies like ChemScene provide bulk manufacturing and sourcing services for such compounds .
化学反応の分析
Types of Reactions
4-(Bicyclo[2.2.1]heptan-2-yl)butan-2-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or alcohols.
Reduction: Reduction reactions can convert ketones or other functional groups back to the amine.
Substitution: The amine group can participate in substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various halides for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or alcohols, while substitution reactions can produce a wide range of derivatives with different functional groups.
科学的研究の応用
4-(Bicyclo[2.2.1]heptan-2-yl)butan-2-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: Research has explored its use in developing new drugs, particularly for conditions involving the central nervous system.
Industry: The compound’s unique structure makes it valuable in the development of new materials and chemical processes.
作用機序
The mechanism of action of 4-(Bicyclo[2.2.1]heptan-2-yl)butan-2-amine involves its interaction with molecular targets such as NMDA receptors. As an NMDA receptor antagonist, it binds to the receptor and inhibits its activity, which can modulate neurotransmission and potentially provide therapeutic effects for neurodegenerative disorders .
類似化合物との比較
Similar Compounds
Norborneol: A similar compound with a bicyclo[2.2.1]heptane structure but with an alcohol group instead of an amine.
2-Phenyl-N-(2-(piperidin-1-yl)ethyl)bicyclo[2.2.1]heptan-2-amine: Another compound with a similar bicyclic structure, studied for its NMDA receptor antagonist properties.
Uniqueness
4-(Bicyclo[221]heptan-2-yl)butan-2-amine is unique due to its specific combination of the bicyclo[221]heptane ring system and the butan-2-amine group
特性
分子式 |
C11H21N |
|---|---|
分子量 |
167.29 g/mol |
IUPAC名 |
4-(2-bicyclo[2.2.1]heptanyl)butan-2-amine |
InChI |
InChI=1S/C11H21N/c1-8(12)2-4-10-6-9-3-5-11(10)7-9/h8-11H,2-7,12H2,1H3 |
InChIキー |
MKBWRWLHIVBMDX-UHFFFAOYSA-N |
正規SMILES |
CC(CCC1CC2CCC1C2)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



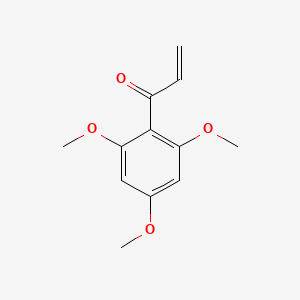

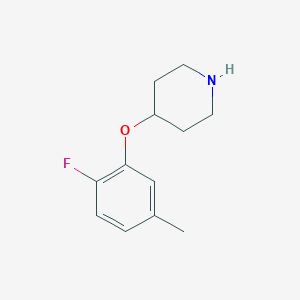
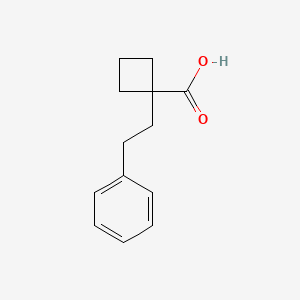

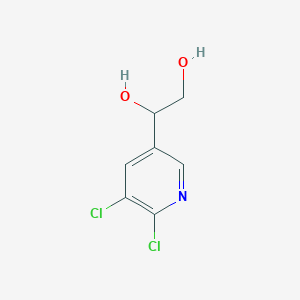


![1-Methyl-3-[(methylamino)methyl]azetidin-3-ol,trifluoroaceticacid](/img/structure/B13609998.png)



